H-D-Glu-Oet
Description
Significance of D-Glutamic Acid Derivatives in Academic Inquiry
While most naturally occurring amino acids are of the L-configuration, D-amino acids and their derivatives have garnered significant interest in scientific research. tandfonline.com The discovery of D-amino acids, initially in bacterial cell walls, challenged the long-held belief that biological systems were exclusively composed of L-amino acids. numberanalytics.com D-Glutamic acid and its derivatives are of particular importance. In mammals, D-amino acids like D-serine and D-aspartate play crucial roles in the nervous and endocrine systems. wikipedia.orgresearchgate.net D-aspartate, for instance, is involved in regulating hormone synthesis and secretion. researchgate.netnih.gov
Derivatives of glutamic acid are widely studied for their potential in understanding and addressing neurological disorders, given that glutamate (B1630785) is a primary excitatory neurotransmitter. ontosight.ai Research into these derivatives aims to create compounds that can modulate glutamate receptors and transporters. ontosight.ai The ability to manipulate the structure of glutamic acid allows for the development of new molecules with potential therapeutic applications. mdpi.comnih.gov Furthermore, glutamic acid derivatives are integral to the synthesis of peptides and other complex molecules in medicinal chemistry. researchgate.net For example, they are used as building blocks in the design of novel drugs and as probes to investigate the mechanisms of glutamate signaling. ontosight.ai
Overview of H-D-Glu-Oet's Position as a Key Amino acid Ester in Research
This compound, or D-Glutamic acid diethyl ester, is a specific derivative where the two carboxylic acid groups of D-glutamic acid are converted into ethyl esters. This modification makes it a useful intermediate in various chemical syntheses. The hydrochloride salt form, H-D-Glu(OEt)-OEt·HCl, is frequently used in research settings. chemicalbook.com
Its primary application is in the field of peptide synthesis. Amino acid esters are crucial for creating peptide bonds, the linkages that form the backbone of proteins. mdpi.com Chemical peptide synthesis allows for the incorporation of unnatural amino acids, including D-amino acids, which can enhance the biological activity or stability of the resulting peptide. wikipedia.org this compound serves as a building block for creating peptides that contain D-glutamic acid residues. These D-peptides are of interest because they can have different properties compared to their L-counterparts. tandfonline.com For instance, the presence of a D-amino acid can make a peptide more resistant to degradation by enzymes in the body.
The compound is also utilized in the development of bioactive molecules. For example, it has been used in the synthesis of biheterocyclic substituted oxaspiro derivatives that act as agonists for the MOR receptor. chemicalbook.com
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1001-19-0 | chemicalbook.comglpbio.com |
| Molecular Formula | C9H18ClNO4 | chemicalbook.comglpbio.com |
| Molecular Weight | 239.70 g/mol | sigmaaldrich.com |
| Melting Point | 112-114 °C | chemicalbook.com |
| Appearance | White to Off-White Microcrystalline Powder | ruifuchemical.com |
Historical Context of D-Amino Acid Ester Research in Synthetic Chemistry
The field of D-amino acid research dates back to the early 20th century with their initial identification. numberanalytics.com For a long time, they were considered biochemical anomalies. numberanalytics.com However, as synthetic and analytical techniques improved, their presence and functional roles in various organisms, from bacteria to mammals, became increasingly clear. numberanalytics.comwikipedia.org
The development of peptide synthesis was a major driver for research into D-amino acid esters. Initially, peptide synthesis was performed in solution, a technique that is still used for large-scale industrial production. wikipedia.org The advent of solid-phase peptide synthesis (SPPS) revolutionized the field, making it easier to create custom peptides. Both methods rely on the use of protected amino acid derivatives, including esters, to control the reaction and prevent unwanted side reactions. wikipedia.org
The ability to synthesize peptides containing D-amino acids opened up new avenues in medicinal chemistry and materials science. tandfonline.com Researchers found that incorporating D-amino acids could lead to peptides with enhanced stability and novel biological activities. mdpi.com Enzymes that specifically recognize and process D-amino acid derivatives, such as D-aminopeptidases, have also been studied for their potential in synthesizing D-peptides. nih.gov The use of amino acid esters, including those of D-amino acids like this compound, remains a fundamental technique in the creation of these specialized peptides. capes.gov.br
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(4R)-4-amino-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
SYQNQPHXKWWZFS-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)O)N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for H D Glu Oet and Its Derivatives
Chemo-Selective Esterification Strategies for D-Glutamic Acid
The selective esterification of D-glutamic acid to yield H-D-Glu-OEt presents a unique challenge due to the presence of two carboxylic acid groups and an amino group. Achieving high selectivity for the diethyl ester without unwanted side reactions is paramount.
Optimization of Reaction Conditions for High Yield and Stereoselectivity
The classic Fischer-Speier esterification, which involves heating the amino acid in an excess of alcohol with a strong acid catalyst, is a common starting point for the synthesis of amino acid esters. For the preparation of this compound, D-glutamic acid is reacted with absolute ethanol (B145695) in the presence of a catalyst like thionyl chloride (SOCl₂). thieme-connect.de A typical procedure involves adding D-glutamic acid and then SOCl₂ to absolute ethanol at a low temperature (e.g., -40°C), followed by refluxing the mixture. thieme-connect.de
The optimization of reaction conditions is crucial for maximizing the yield and preventing side reactions. acs.org Factors such as reaction temperature, time, and the equivalents of reagents are carefully controlled. For instance, a higher temperature and longer reaction time might increase the conversion rate but could also lead to the formation of impurities. acs.org A systematic approach, such as Design of Experiments (DoE), can be employed to identify the optimal set of conditions that provide the highest yield of the desired product while minimizing byproducts. acs.org
A study on the sulfuric acid-catalyzed esterification of amino acids in a thin film demonstrated that the reaction efficiency is influenced by temperature, with an optimal temperature around 70°C. acs.org This method also highlighted the importance of the acid catalyst's nature, as HCl and HNO₃ were found to be ineffective under the same conditions. acs.org
| Parameter | Condition | Outcome | Reference |
| Catalyst | Thionyl Chloride (SOCl₂) | Effective for esterification | thieme-connect.de |
| Solvent | Absolute Ethanol | Reactant and solvent | thieme-connect.de |
| Temperature | Reflux | Drives the reaction to completion | thieme-connect.de |
| Temperature (Thin Film) | ~70°C | Optimal for sulfuric acid-catalyzed esterification | acs.org |
Novel Catalytic Approaches in Ester Formation
Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for esterification. These include the use of organocatalysts and enzymatic catalysts.
Ruthenium-based catalysts, such as Shvo's catalyst, have been shown to be effective for the direct N-alkylation of α-amino acid esters with alcohols, a process that is atom-economic and proceeds with high retention of stereochemistry. d-nb.inforesearchgate.net While this is not a direct esterification, it highlights the potential of transition metal catalysis in the derivatization of amino acid esters.
The use of chiral aldehyde catalysis is another emerging area, providing good stereoselective control in reactions involving amino acid esters. frontiersin.org These catalysts, often derived from BINOL, can activate the amino acid ester through the formation of a Schiff base intermediate. frontiersin.org
Enzymatic catalysis offers a highly selective and mild alternative to traditional chemical methods. researchgate.net Lipases and proteases can be used to catalyze the esterification of amino acids in organic solvents. For example, papain has been used to catalyze the polymerization of L-glutamic acid diethyl ester. sigmaaldrich.comchemsrc.com While the search results primarily focus on L-glutamic acid, the principles can be extended to the D-enantiomer.
Enantioselective Synthesis and Derivatization of this compound
The biological activity of molecules is often highly dependent on their stereochemistry. nih.gov Therefore, methods that allow for the enantioselective synthesis and derivatization of this compound are of significant importance.
Strategies for Diastereomeric Control in Derivative Preparation
The preparation of derivatives of this compound often involves the formation of a new stereocenter, leading to the possibility of diastereomers. Controlling the stereochemical outcome of these reactions is a key aspect of asymmetric synthesis.
One approach is to use chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Phase-transfer catalysis using chiral catalysts, such as those derived from Cinchona alkaloids, has been successfully employed for the asymmetric alkylation of amino acid Schiff base esters. organic-chemistry.org This method allows for the introduction of a new substituent at the α-carbon with high enantioselectivity. organic-chemistry.org
The reaction of arylidene-α-amino esters with electrophilic alkenes, catalyzed by phosphines, can be optimized to favor the formation of Michael-type addition products, which are precursors to substituted glutamic acid derivatives. preprints.org Careful control of the reaction conditions is necessary to suppress the formation of undesired cycloaddition products. preprints.org
Furthermore, stereoselective synthesis of β-branched α-amino acids can be achieved through methods like the 1,3-diastereocontrol with bromoallenes. acs.org These advanced strategies provide access to a wide range of structurally diverse and stereochemically defined derivatives of this compound.
Green Chemistry Approaches to this compound Synthesis
The synthesis of this compound, or D-glutamic acid diethyl ester, and its derivatives is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by focusing on aspects such as the use of less hazardous materials, waste reduction, and energy efficiency. oxfordglobal.comadvancedchemtech.com
Solvent-Free or Environmentally Benign Solvent Systems
A significant focus in the green synthesis of amino acid esters like this compound is the replacement of conventional, often hazardous, organic solvents with more environmentally friendly alternatives or the complete elimination of solvents. advancedchemtech.com Traditional peptide synthesis, a related field, has been known for its substantial use of solvents like dimethylformamide (DMF), which accounts for a large portion of the chemical waste. advancedchemtech.comrsc.org
Solvent-Free Approaches:
Solvent-free synthesis offers a compelling green alternative by reducing waste, lowering costs, and simplifying purification processes. Several methods have been explored for the synthesis of amino acid esters without the use of solvents:
Mechanochemistry: The use of a ball mill for the synthesis of N-protected amino esters has been demonstrated. This technique involves the mechanical grinding of reactants, leading to chemical reactions in the absence of a solvent. It offers reduced reaction times and improved yields. acs.org
Microwave Irradiation: Microwave-assisted synthesis has been successfully employed for the stereoselective synthesis of β-aryl-β-amino acid esters under solvent-free conditions. rsc.org This method can significantly shorten reaction times from hours to minutes. rsc.orgscielo.br
Chemoenzymatic Reactions: A solvent-free, chemoenzymatic reaction sequence has been developed for the enantioselective synthesis of β-amino acid esters. nih.gov This method combines a thermal aza-Michael addition with a lipase-catalyzed kinetic resolution. nih.gov
Environmentally Benign Solvent Systems:
When a solvent is necessary, the focus shifts to using greener alternatives that are less toxic and more sustainable.
Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. advancedchemtech.com Chemoenzymatic polymerization using proteases as catalysts for peptide synthesis can be conducted in aqueous buffer solutions, offering an atom-economical and environmentally benign process. rsc.org
Ethanol: Studies have indicated that using ethanol as a solvent can enhance the yield and purity of synthesized peptides, presenting a sustainable option that reduces waste and improves laboratory safety. advancedchemtech.com
Alternative Organic Solvents: Researchers have investigated greener organic solvents to replace more hazardous ones. For instance, tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) have been proposed as friendlier alternatives to DMF in peptide synthesis. rsc.org
Table 1: Comparison of Solvent Systems in Amino Acid Ester Synthesis
| Solvent System | Advantages | Disadvantages | Relevant Synthetic Methods |
|---|---|---|---|
| Solvent-Free | Massive waste reduction, operational simplicity, reduced reaction times. acs.orgresearchgate.net | May require specialized equipment (e.g., ball mill, microwave reactor). | Mechanochemistry, acs.org Microwave-assisted synthesis, rsc.org Chemoenzymatic reactions. nih.gov |
| Water | Non-toxic, non-flammable, readily available, environmentally friendly. advancedchemtech.com | Limited solubility of some organic reactants. | Chemoenzymatic polymerization. rsc.org |
| Ethanol | Sustainable, can improve yield and purity, reduces waste. advancedchemtech.com | May not be suitable for all reaction types. | Peptide synthesis. advancedchemtech.com |
| Greener Organic Solvents (e.g., THF, ACN) | Less hazardous than traditional solvents like DMF. rsc.org | Still organic solvents with some environmental impact. | Peptide synthesis. rsc.org |
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgwordpress.com The goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. wordpress.com
Strategies for Improving Atom Economy and Minimizing Waste:
Catalysis: Catalysts are crucial for improving the atom economy of chemical reactions. kccollege.ac.in They enable the development of more efficient synthetic pathways that generate fewer byproducts and can often be recovered and reused. kccollege.ac.in For instance, rhodium-catalyzed reactions between aryldiazoesters and anilines to produce α-amino esters can be performed under solvent-free mechanochemical conditions. organic-chemistry.org
Reaction Type: The choice of reaction type significantly impacts atom economy. Addition and rearrangement reactions are inherently more atom-economical (often 100%) than substitution and elimination reactions, which generate stoichiometric byproducts. kccollege.ac.in
Process Optimization: A significant portion of waste in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), comes from washing and purification steps. advancedchemtech.com Innovative approaches are being developed to address this. For example, a "wash-free" SPPS process has been developed that eliminates all solvent-intensive washing steps, leading to a massive reduction in waste (up to 95%). researchgate.net This is achieved through a one-pot coupling-deprotection methodology combined with bulk evaporation of a volatile base. researchgate.net
Flow Chemistry: Continuous flow chemistry offers a sustainable alternative to traditional batch processing. oxfordglobal.com By allowing for precise control over reaction parameters, it enhances efficiency and reduces the need for excess reagents, thereby minimizing waste generation and energy consumption. oxfordglobal.com
Table 2: Principles of Atom Economy and Waste Minimization
| Principle | Description | Example Application |
|---|---|---|
| Maximize Atom Incorporation | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. wordpress.com | Addition reactions that are 100% atom economical. kccollege.ac.in |
| Use of Catalysts | Employing catalysts to facilitate reactions and reduce the need for stoichiometric reagents. kccollege.ac.in | Rhodium-catalyzed N-H insertion for α-amino ester synthesis. organic-chemistry.org |
| Minimize Wasteful Steps | Reducing or eliminating steps like solvent-intensive washes and purifications. advancedchemtech.com | "Wash-free" solid-phase peptide synthesis (SPPS). researchgate.net |
| Continuous Processing | Utilizing flow chemistry to improve efficiency and reduce waste compared to batch processes. oxfordglobal.com | Continuous flow reactors for peptide synthesis. oxfordglobal.com |
H D Glu Oet As a Versatile Building Block in Complex Molecular Architectures
Application in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis
H-D-Glu-OEt is readily utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), the two primary methodologies for assembling peptide chains. csic.esamericanpeptidesociety.org In both approaches, the fundamental reaction is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. ekb.egdhingcollegeonline.co.in The choice between SPPS and LPPS often depends on the desired scale and complexity of the target peptide. SPPS offers simplicity and speed by performing reactions on a solid support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps. csic.es LPPS is often preferred for large-scale synthesis and for sequences that may present challenges in the solid phase. americanpeptidesociety.org
Integration of this compound into Peptide Chains
The integration of this compound into a growing peptide chain follows standard peptide synthesis protocols. The molecule features three key functional groups: a primary amine (α-amino group), a carboxylic acid (α-carboxyl group), and an ethyl ester on the side chain (γ-carboxyl group). During synthesis, the α-amino group is typically protected with a temporary protecting group, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), to prevent self-polymerization and direct the reaction to the correct terminus. csic.esspbu.ru
The ethyl ester on the γ-carboxyl group of this compound functions as a permanent protecting group for the side chain throughout the synthesis. This prevents the side-chain carboxyl group from participating in unwanted reactions during peptide elongation. csic.es The unprotected α-carboxyl group is then activated using a coupling reagent, transforming it into a reactive species that readily forms a peptide bond with the free N-terminal amine of the peptide chain being assembled on the solid support or in solution. americanpeptidesociety.orgspbu.ru This cycle of deprotection and coupling is repeated until the desired peptide sequence is complete. csic.es
Reactivity and Coupling Efficiency of this compound in Peptide Elongation
The reactivity of this compound in peptide coupling reactions is generally high and comparable to that of its L-counterpart and other simple amino acids. The efficiency of the coupling step is heavily dependent on the choice of coupling reagent and reaction conditions. americanpeptidesociety.orgspbu.ru Modern peptide synthesis employs a variety of onium salt-based coupling reagents, such as HBTU and PyBOP, often in the presence of a base like Diisopropylethylamine (DIEA) and additives like HOBt to enhance reaction rates and suppress side reactions. csic.esmdpi.com
The presence of the ethyl ester on the side chain does not typically cause significant steric hindrance that would impede the coupling reaction at the α-carboxyl group. However, as with any peptide synthesis, monitoring the completion of the coupling reaction is crucial. Qualitative tests like the Kaiser test can be used to check for the presence of free primary amines, indicating an incomplete reaction. csic.es
| Coupling Reagent | Full Name | General Application Notes |
| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide | Widely used, efficient, and fast-reacting. csic.esnih.gov |
| PyBOP | Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent known for low racemization risk. csic.es |
| DCC | Dicyclohexylcarbodiimide | A classic, cost-effective carbodiimide (B86325) reagent, though its use can lead to the formation of a difficult-to-remove urea (B33335) byproduct. americanpeptidesociety.org |
| HATU | N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate | Highly reactive and particularly effective for coupling sterically hindered amino acids. mdpi.com |
Stereochemical Considerations in Peptide Assembly with D-Amino Acids
A critical aspect of synthesizing peptides containing D-amino acids like this compound is the preservation of stereochemical integrity. jpt.com The biological activity of a peptide is highly dependent on its three-dimensional structure, which is dictated by the specific sequence and stereochemistry of its constituent amino acids. nih.govdhingcollegeonline.co.in The introduction of a D-amino acid is often a deliberate design choice to confer specific properties, such as increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govnih.gov
During the activation of the α-carboxyl group for coupling, there is a risk of epimerization—the inversion of the stereocenter at the α-carbon. mdpi.com This would convert the D-amino acid into its L-form, leading to a diastereomeric impurity that can be difficult to separate and can compromise the function of the final peptide. This risk is particularly pronounced for single amino acid residues during activation. mdpi.com The use of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a standard practice to minimize the rate of epimerization by forming a less reactive intermediate ester. americanpeptidesociety.org
Role in Peptidomimetic and Foldamer Construction
Beyond their use in creating proteolytically stable analogs of natural peptides, D-amino acids like this compound are fundamental building blocks in the design of peptidomimetics and foldamers. These advanced molecular constructs aim to mimic or recreate the structural and functional properties of natural peptides and proteins using non-natural backbones or folding patterns. nih.govuni-regensburg.de
Influence of D-Glutamic Acid Esters on Secondary Structure Formation
The incorporation of a D-amino acid into a sequence of L-amino acids has a profound impact on the resulting secondary structure. Natural protein secondary structures, such as the right-handed α-helix and the β-sheet, are stabilized by specific patterns of hydrogen bonds and are defined by the allowed backbone dihedral angles (φ and ψ) for L-amino acids. dhingcollegeonline.co.insavemyexams.com
Introducing a D-amino acid like D-Glu disrupts these native structures. frontiersin.org For example, a single D-amino acid can act as a "helix breaker" in an L-amino acid α-helix. frontiersin.org However, this disruption can be harnessed to induce specific, non-natural conformations. D-amino acids favor regions of the Ramachandran plot that are disallowed for L-residues, which can be used to stabilize unique structural motifs like β-turns and β-hairpins. nih.gov In sequences composed entirely of D-amino acids, mirror-image structures form, such as left-handed α-helices. nih.gov This predictable influence on peptide folding makes D-glutamic acid esters valuable tools for protein design and engineering.
| Structural Element | Effect of D-Amino Acid Incorporation |
| α-Helix | Can disrupt a right-handed L-amino acid helix; can promote the formation of a left-handed helix in an all-D-peptide sequence. frontiersin.orgnih.gov |
| β-Sheet | Can alter the sheet's twist and stability; can be used to promote turns connecting strands. lsu.edu |
| β-Turn / β-Hairpin | Can act as a turn-inducing element, facilitating the folding of the peptide chain back on itself. nih.govresearchgate.net |
Conformational Constraints and Inducement of Specific Folds
The ability of D-amino acids to induce turns and specific local geometries is exploited to create conformationally constrained peptides and foldamers. researchgate.net Linear peptides are often flexible in solution, adopting multiple conformations, which can lead to a lack of receptor selectivity and continued susceptibility to degradation. researchgate.net By introducing conformational constraints, such as those imposed by a D-amino acid, the peptide can be locked into a single, bioactive conformation. nih.govresearchgate.net
This compound and other D-amino acids are frequently placed at specific positions in a linear peptide sequence to promote a turn, which facilitates macrocyclization—the formation of a cyclic peptide. researchgate.netrsc.org Cyclic peptides exhibit enhanced stability and can have improved pharmacological properties due to their reduced conformational freedom. nih.govresearchgate.net Furthermore, in the field of foldamers, the alternating incorporation of L- and D-amino acids can be used to generate novel helical or sheet-like structures that are not observed in nature, opening avenues for the development of new biomaterials and therapeutic agents. researchgate.net
Precursor in the Synthesis of Non-Peptidic Bioactive Scaffolds
The unique stereochemistry and bifunctional nature of D-Glutamic acid diethyl ester (this compound), featuring a primary amine and two ester groups, make it a valuable chiral starting material for the synthesis of complex, non-peptidic molecules. Its predefined stereocenter and differential reactivity of its functional groups allow for its incorporation into a variety of molecular scaffolds, particularly those with significant biological relevance.
This compound serves as a foundational component in the construction of various heterocyclic systems, which are core structures in many pharmacologically active compounds. The glutamic acid backbone can be manipulated and cyclized to form rings containing nitrogen and other heteroatoms. The synthesis of these compounds often involves reactions like cyclization, condensation, and cycloaddition.
For instance, the general structure of glutamic acid esters is utilized in the synthesis of complex heterocyclic molecules like Pemetrexed, which contains a pyrrolo[2,3-d]pyrimidine core. In such syntheses, the amino acid derivative is coupled with a pre-functionalized aromatic or heterocyclic component, where the amine and one or both of the carboxyl groups of the glutamic acid moiety participate in ring-forming reactions. google.com Another example is the synthesis of thiopyrano[2,3-d]pyrimidines, where mercapto-derivatives of dicarboxylic esters react with pyrimidine (B1678525) precursors. researchgate.net The versatility of this compound allows it to be a key precursor for creating polysubstituted heterocyclic frameworks. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Derived from Glutamic Acid Precursors
| Heterocyclic Core | Precursor Type | Significance |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | L-Glutamic acid diethyl ester | Core of antifolate compounds used in chemotherapy. google.com |
| Thiopyrano[2,3-d]pyrimidine | Diethyl mercaptosuccinate (related structure) | Demonstrates the utility of dicarboxylic esters in building fused pyrimidine systems. researchgate.net |
| 2,7-Naphthyridine | Polyfunctional enamino ester | A class of compounds with a wide range of biological activities. researchgate.net |
Natural products are a significant source of inspiration for the development of new bioactive compounds. openaccessjournals.com this compound and its derivatives are instrumental in the synthesis of analogs of natural products, allowing researchers to explore structure-activity relationships and improve biological properties. ucl.ac.uk
A prominent example is poly-γ-D-glutamic acid, a naturally occurring biopolymer produced by bacteria like Bacillus anthracis. cdnsciencepub.com Synthesizing this polymer and its analogs relies on the polymerization of D-glutamic acid monomers. The synthesis often involves the use of protected D-glutamic acid active esters to control the polymerization process and ensure the formation of the correct γ-linkage, avoiding transpeptidation. cdnsciencepub.com this compound serves as a fundamental starting material for creating these activated monomers. By modifying the glutamic acid backbone or the polymerization process, researchers can develop derivatives with altered physical and biological properties. This approach highlights how critical functionalities within natural product scaffolds can be systematically modified. mdpi.com
Development of this compound-Based Conjugates and Probes
The chemical handles present in this compound—the primary amine and the ester groups—provide convenient points for conjugation to other molecules, such as fluorescent dyes or targeting ligands. This has led to its use in the development of specialized chemical probes and bioconjugates for research applications.
Fluorescently tagged amino acids are powerful tools for probing biological systems, including tracking protein synthesis and localization. nih.gov A fluorescent derivative of this compound can be synthesized by coupling a fluorophore to its primary amine. The synthesis is modular, allowing for the creation of a diverse library of probes with different spectral properties. nih.gov
The general strategy involves the reaction of the nucleophilic amino group of this compound with a fluorescent dye that has been activated with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. nih.govmdpi.com This forms a stable covalent bond, yielding a fluorescent D-glutamic acid diethyl ester derivative. This methodology is widely used for labeling various amino acids and proteins. nih.gov The choice of fluorophore can be tailored for specific applications, such as live-cell imaging or Förster Resonance Energy Transfer (FRET) studies. nih.govresearchgate.net
Table 2: Common Fluorophores for Amine-Reactive Labeling
| Fluorophore Class | Reactive Group Example | Emission Color | Key Feature |
|---|---|---|---|
| Coumarin | Carboxylic Acid / NHS Ester | Blue | Environmentally sensitive, useful for probing binding events. nih.gov |
| Fluorescein | Isothiocyanate (FITC) | Green | High quantum yield, widely used. nih.gov |
| Rhodamine | Succinimidyl Ester (TAMRA) | Red | Photostable, suitable for long-term imaging. nih.gov |
| BODIPY | NHS Ester | Green/Red | Narrow emission bands, high photostability. researchgate.netacs.org |
Bioconjugation links a molecule like this compound to a targeting moiety to direct it to specific cells or subcellular locations for research purposes, such as bioimaging or studying receptor interactions. nih.govnih.gov this compound can be incorporated into a larger structure, like a peptide, which then serves as the scaffold for bioconjugation.
Several chemical strategies are employed for this purpose. nih.gov For example, a peptide containing a D-glutamic acid residue can be synthesized with an additional, bioorthogonal functional group, such as an azide (B81097) or a strained alkyne. iris-biotech.de This peptide can then be selectively coupled to a targeting ligand (e.g., a peptide that binds to a specific cell surface receptor) that has been modified with the complementary reactive partner via "click chemistry." acs.org This approach allows for the precise and efficient creation of targeted probes. rsc.org These conjugates can be used in cellular models to visualize the distribution of specific receptors or to study cellular uptake mechanisms, providing valuable insights into cell biology without a therapeutic purpose. nih.govmdpi.com
Table 3: Common Bioconjugation Reactions for Cellular Targeting
| Reaction | Reacting Groups | Bond Formed | Key Advantage |
|---|---|---|---|
| Amide Coupling | Amine + Carboxylic Acid (activated) | Amide | Robust and widely used for linking peptides. rsc.org |
| Thiol-Maleimide Addition | Thiol (from Cysteine) + Maleimide | Thioether | Highly selective for cysteine residues. mpg.de |
| Azide-Alkyne "Click" Chemistry | Azide + Alkyne | Triazole | Bioorthogonal and highly efficient, even in complex biological media. acs.org |
| Reductive Amination | Amine + Aldehyde/Ketone | Amine | Forms a stable C-N bond, useful for modifying N-termini. mdpi.com |
Table 4: List of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| D-Glutamic acid diethyl ester | This compound |
| Pemetrexed | - |
| Poly-γ-D-glutamic acid | - |
| N-hydroxysuccinimide | NHS |
| Fluorescein isothiocyanate | FITC |
| 5-Carboxytetramethylrhodamine | TAMRA |
| Boron-dipyrromethene | BODIPY |
| Coumarin | - |
| Pyrrolo[2,3-d]pyrimidine | - |
| Thiopyrano[2,3-d]pyrimidine | - |
Enzymatic Transformations and Biochemical Pathways Involving H D Glu Oet
Biocatalytic Synthesis of H-D-Glu-Oet and its Esters
The enzymatic synthesis of D-amino acid esters like this compound is a significant area of interest due to the importance of D-amino acids in various bioactive compounds. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis methods.
Esterases and lipases are the primary enzymes utilized for the synthesis of amino acid esters through transesterification. wikipedia.orgmdpi.com These enzymes can catalyze the transfer of an acyl group from a donor ester to an alcohol, in this case, the formation of an ethyl ester of D-glutamic acid. Lipases, in particular, are known for their broad substrate specificity and their ability to function in non-aqueous environments, which is advantageous for ester synthesis. nih.gov The transesterification reaction for this compound would involve the reaction of a simple ester (e.g., ethyl acetate) with D-glutamic acid in the presence of a suitable lipase or esterase. The equilibrium of this reaction can be shifted towards the product side by removing the by-product alcohol. wikipedia.org Porcine pancreas lipase (PPL) has been shown to be effective in catalyzing the synthesis of dipeptides containing D-amino acids from their corresponding esters, indicating its potential for acting on D-amino acid esters like this compound. plu.mx
The efficiency of biocatalytic synthesis of this compound is highly dependent on the choice of enzyme. A screening process is often employed to identify enzymes with high activity and selectivity towards D-amino acids and their esters. nih.gov Microorganisms are a rich source of diverse enzymes, and screening of various bacterial and fungal strains can lead to the discovery of novel esterases and lipases with desirable properties. mdpi.com
Once a suitable enzyme is identified, its performance can be further enhanced through enzyme engineering techniques such as directed evolution. rcsb.orgdundee.ac.uk Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with improved properties, such as higher catalytic efficiency, enhanced stability in organic solvents, and altered substrate specificity. illinois.edu For the synthesis of this compound, directed evolution could be used to engineer a lipase or esterase with increased specificity for D-glutamic acid and improved tolerance to the reaction conditions, leading to higher yields and purity of the final product.
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Key Findings |
| Bacillus mycoides | α-amino-acid esterase | 7.6 | 47 | Capable of hydrolyzing and synthesizing peptides with D-amino acids. nih.gov |
| Porcine Pancreas | Lipase (PPL) | ~7 | ~40 | Catalyzes the synthesis of dipeptides containing D-amino acids. plu.mx |
| Pseudozyma sp. | Esterase | 8.0 | 60 | Active and stable in the presence of polar organic solvents like methanol and ethanol (B145695). researchgate.net |
| Microbacterium chocolatum | Esterase | 10.0 | 45 | Demonstrates high stereoselectivity in the hydrolysis of a meso-dimethyl ester. nih.gov |
This compound as a Substrate for Specific Enzymes in In Vitro Systems
The investigation of this compound as a substrate in in vitro enzymatic assays provides valuable information about enzyme specificity, kinetics, and the potential metabolic fate of this compound.
Enzymes exhibit a high degree of stereospecificity, often preferentially acting on one stereoisomer over another. While many proteases and esterases show a strong preference for L-amino acids and their derivatives, some enzymes have been identified that can recognize and process D-amino acid esters. nih.gov The specificity of an enzyme towards this compound can be determined by comparing its activity with the L-isomer, L-glutamic acid diethyl ester.
Kinetic studies are crucial for quantifying the interaction between an enzyme and its substrate. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For this compound, determining these kinetic parameters with various hydrolases would help in identifying enzymes that can efficiently process it. For instance, a novel α-amino-acid esterase from Bacillus mycoides has been shown to hydrolyze a variety of D- and L-amino acid methyl esters, indicating its potential to act on this compound. nih.gov
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Esterase EstSIT01 | p-Nitrophenyl acetate | 0.147 | 5.808 | 39510 |
| Glutamate (B1630785) Dehydrogenase | L-Glutamate | Varies | Varies | - |
| γ-Glutamyl Hydrolase | Fluorogenic glutamate derivative | - | - | - |
Esterases play a critical role in the hydrolysis of ester bonds, converting esters into their corresponding carboxylic acids and alcohols. nih.gov In the context of this compound, esterase activity would lead to the formation of D-glutamic acid and ethanol. This hydrolysis can be a crucial step in modulating the availability of D-glutamic acid, which may have its own distinct biological activities or serve as a precursor for other molecules. The rate of this hydrolysis will be dependent on the specific esterases present and their affinity for this compound. A continuous Förster resonance energy transfer (FRET) assay has been developed to quantify esterase-catalyzed hydrolysis rates for esters in esterified peptides, which could be adapted to study this compound. nih.gov
Mechanistic Enzymology of this compound Hydrolysis and Transacylation
Understanding the catalytic mechanisms by which enzymes process this compound is fundamental to enzymology. The hydrolysis and transacylation of this D-amino acid ester are expected to follow the general mechanisms established for esterases and lipases.
The hydrolysis of the ester bond in this compound by a serine hydrolase, a common class of esterases and lipases, involves a catalytic triad typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). The reaction proceeds through a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing the alcohol (ethanol) and forming an acyl-enzyme intermediate. Finally, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the release of the carboxylic acid (D-glutamic acid) and regeneration of the active enzyme.
Transacylation follows a similar initial mechanism, but instead of water, another nucleophile (e.g., an alcohol or an amine) attacks the acyl-enzyme intermediate. This results in the transfer of the D-glutamyl group to the new nucleophile, forming a new ester or an amide bond. The efficiency of transacylation versus hydrolysis is influenced by the nature of the nucleophile, its concentration, and the specific properties of the enzyme's active site.
Role of this compound in Cellular Metabolism (Non-Human/Non-Clinical Focus)
The presence and metabolism of D-amino acids are well-established in bacteria, where they play significant roles in cell wall synthesis and other physiological processes. nih.govmdpi.com The introduction of this compound into a microbial environment could have several metabolic implications.
Once hydrolyzed to D-glutamate, the molecule can enter various D-amino acid metabolic pathways. In many bacteria, D-glutamate is an essential component of the peptidoglycan cell wall. mdpi.com Therefore, exogenous this compound could potentially serve as a source of D-glutamate for cell wall biosynthesis.
Furthermore, some bacteria have the capacity to catabolize D-amino acids. For instance, the bacterium Raoultella ornithinolytica can utilize D-glutamate as a sole carbon source, a process associated with the enhanced expression of D-amino acid dehydrogenase (DAD). frontiersin.org This enzyme would convert D-glutamate to α-ketoglutarate, a key intermediate in the citric acid cycle. Therefore, this compound could indirectly fuel central carbon metabolism in such organisms.
The potential metabolic fates of this compound are summarized below:
| Initial Compound | Enzymatic Step | Product | Subsequent Pathway |
| This compound | Ester Hydrolysis | D-Glutamate + Ethanol | Peptidoglycan Synthesis or Catabolism |
| D-Glutamate | D-amino acid dehydrogenase | α-Ketoglutarate | Citric Acid Cycle |
| D-Glutamate | Glutamate Racemase | L-Glutamate | General Amino Acid Metabolism |
The introduction of a D-amino acid ester like this compound could influence the dynamics of the free amino acid pool in a microbial community. D-amino acids are known to be released by some bacteria and can act as signaling molecules or affect the growth and biofilm formation of other bacteria. nih.govnih.govmdpi.com
For example, a mixture of D-amino acids has been shown to inhibit biofilm formation in some bacterial species. nih.govmdpi.com The enzymatic release of D-glutamate from this compound could contribute to the extracellular D-amino acid pool and thereby modulate microbial community structures. Studies have shown that D-amino acids can alter the composition of the extracellular polymeric substance (EPS) in biofilms, leading to changes in protein and carbohydrate content. nih.gov The specific impact of this compound would depend on the enzymatic capabilities of the microorganisms present and their responses to D-glutamate.
Molecular Interactions and Mechanistic Insights of H D Glu Oet Derivatives
Structure-Activity Relationship (SAR) Studies of H-D-Glu-Oet Containing Peptides or Derivatives
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For peptides and derivatives incorporating this compound, SAR analyses have provided deep insights into how specific structural modifications influence their interaction with biological targets.
Esterification of the carboxylic acid groups of glutamic acid is a key modification that significantly alters the physicochemical properties of the resulting derivatives, thereby impacting their biological activity. The ethyl ester in this compound, for instance, enhances lipophilicity compared to the parent D-glutamic acid, which can facilitate passage through biological membranes and improve interaction with hydrophobic binding pockets of receptors or enzymes.
Research on donepezil-based D-glutamic acid derivatives has shown that esterification plays a critical role in their inhibitory activity against human cholinesterases (hChEs), which are relevant targets in neurodegenerative disease models. researchgate.net A study comparing different ester derivatives found that hexyl and ethyl esters were potent inhibitors of these enzymes. researchgate.net This suggests that the size and nature of the ester group are determining factors for effective binding within the active site of the cholinesterase enzymes.
In a different context, the antibacterial properties of glutamic acid derivatives were evaluated, where glutamic acid diethyl ester (GLADE) demonstrated promising antibacterial effects against several clinically relevant bacterial strains. mdpi.com The esterification in GLADE was a key factor contributing to its enhanced activity compared to glutamic acid itself.
Table 1: Impact of Esterification on Biological Activity
| Compound/Derivative Class | Modification | Biological Context | Observed Effect | Citation |
|---|---|---|---|---|
| Donepezil-based D-Glu Derivatives | Ethyl and Hexyl Esterification | Human Cholinesterase Inhibition (in vitro) | Enhanced inhibitory potency (lower IC50 values). | researchgate.net |
Conformational Analysis and its Correlation with Biological Research Activity
The three-dimensional structure, or conformation, of a peptide is intrinsically linked to its biological function. mdpi.com Conformational analysis of peptides containing this compound helps to elucidate the spatial arrangement of atoms and functional groups, which is critical for molecular recognition and binding affinity. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are often employed to study the conformational landscape of these molecules in solution. mdpi.comnih.gov
Studies on various peptides have demonstrated that even minor chemical modifications can induce significant conformational changes, thereby altering their biological activity. mdpi.com For example, research on all-D-amino acid peptides that act as allosteric modulators has shown that constraining a dipeptide segment using lactam mimics leads to distinct conformations. researchgate.net These conformational shifts, observed via circular dichroism spectroscopy, directly correlated with changes in biased signaling at the Interleukin-1 receptor in cellular assays. researchgate.net
Furthermore, the addition of a carbohydrate moiety (glycosylation) to a peptide backbone can force it into a specific conformation. nih.gov In one study, O-glucosylation of a peptide sequence induced an extended conformation that was stabilized by hydrogen bonds between the sugar and the peptide, fundamentally altering its structure. nih.gov Similarly, incorporating a non-natural amino acid can stabilize unusual conformations, such as consecutive β-turns, which are not observed in the non-modified peptide. rsc.org These findings underscore the principle that the conformation of an this compound derivative, influenced by its constituent parts, is a key determinant of its interaction with biological targets.
Table 2: Correlation of Conformation with Biological Activity
| Peptide/Derivative | Conformational Feature | Method of Analysis | Biological Correlation | Citation |
|---|---|---|---|---|
| All-D-amino acid peptide analogues | Conformation influenced by lactam mimics | Circular Dichroism Spectroscopy | Altered biased signaling at the IL-1 receptor in vitro. | researchgate.net |
| Glycopeptide from a consensus sequence | Extended backbone conformation | NOESY and MD simulations | Stabilized by hydrogen bonds between sugar and peptide. | nih.gov |
Side Chain Modifications and Their Influence on Molecular Recognition
For instance, studies on tranexamic acid derivatives have shown that the introduction of different amino acid residues as side chains creates unique spatial structures that enhance binding affinity to calf thymus DNA (ctDNA). ijpsonline.com The specific side chains, such as the imidazole (B134444) of histidine, were found to facilitate a stronger interaction, likely through a combination of groove binding and electrostatic interactions. ijpsonline.com
Mechanistic Investigations at the Cellular Level (Non-Human/Non-Clinical)
To fully understand the biological potential of this compound derivatives, it is essential to investigate their behavior at the cellular level. These studies, conducted in non-human or non-clinical model systems, provide insights into how these compounds interact with cellular components and what their ultimate fate within the cell is.
The cell membrane is the first barrier that many bioactive molecules must cross to exert their effects. The interaction of this compound derivatives with lipid membranes is therefore a critical aspect of their mechanism of action. Model systems, such as small unilamellar vesicles (SUVs) composed of lipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), are frequently used to study these interactions. nih.govacs.org
Studies on various peptides have revealed key factors governing membrane association. For example, the membrane interaction of the Huntingtin protein fragment Httex1 is mediated by its N-terminal region and is significantly promoted by negative charges on the membrane surface. nih.gov This interaction induces a conformational change in the peptide, causing it to form an α-helical structure. nih.gov Similarly, research on pH-Low Insertion Peptides (pHLIPs) has shown that the position of charged residues, such as arginine, modulates the kinetics and thermodynamics of membrane insertion. acs.org
Table 3: Membrane Interaction of Peptide Derivatives in Model Systems
| Peptide/Protein | Model System | Key Findings | Citation |
|---|---|---|---|
| Huntingtin exon 1 (Httex1) | Small Unilamellar Vesicles (SUVs) with POPS/POPC | Membrane interaction is mediated by the N-terminus and enhanced by negative membrane charge. | nih.gov |
| pHLIP variants | POPC membrane bilayer | The position of arginine residues modulates membrane insertion kinetics. | acs.org |
Investigation of Intracellular Fates in Cellular Models (e.g., uptake, degradation)
Once a derivative enters a cell, its fate—whether it is transported to a specific organelle, degraded, or engages a target—is of paramount importance. Cellular models, such as cultured cancer cell lines or neuroblastoma cells, are invaluable for tracking these intracellular events. nih.govmdpi.com
The uptake of molecules can be influenced by their design. For example, fusing an albumin-binding domain (ABD) to a designed ankyrin repeat protein (DARPin) was shown to alter its biodistribution and tumor uptake in mouse models. mdpi.com The internalization rate of these fusion proteins by human cancer cells was relatively slow, demonstrating that molecular architecture can modulate cellular uptake. mdpi.com
Inside the cell, metabolic processes can lead to the degradation or transformation of exogenous compounds. For example, the metabolism of glucose can lead to the formation of reactive intermediates like glyceraldehyde, which can then form toxic advanced glycation end products (TAGE). nih.gov The intracellular accumulation of TAGE has been shown to trigger damage in various cell types, including neuronal cells and hepatocytes. nih.gov This highlights the potential for metabolic pathways to influence the fate and impact of derivatives like this compound, which contains components (amino acid, ester) that can be substrates for cellular enzymes. The metabolic reprogramming often seen in cancer cells, which involves altered glucose and amino acid metabolism, could also affect the processing and ultimate fate of this compound derivatives. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | This compound |
| D-glutamic acid | D-Glu |
| Glutamic acid diethyl ester | GLADE |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine | POPC |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS |
| Calf thymus DNA | ctDNA |
| Interleukin-1 | IL-1 |
| Superoxide dismutase 1 | SOD1 |
| Toxic advanced glycation end products | TAGE |
| Designed ankyrin repeat protein | DARPin |
| Albumin-binding domain | ABD |
Allosteric Modulation and Binding Site Analysis of this compound Derived Ligands
Allosteric modulation represents a sophisticated mechanism for regulating the function of target proteins, such as receptors and enzymes, through the binding of a ligand to a site topographically distinct from the primary (orthosteric) binding site. medchemexpress.comacs.org In the context of glutamate (B1630785) receptors, the orthosteric site binds the endogenous neurotransmitter, L-glutamate. wikipedia.org Allosteric modulators, by binding elsewhere on the receptor complex, can induce conformational changes that alter the affinity or efficacy of the orthosteric ligand. medchemexpress.comnih.gov This can manifest as a potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the receptor's response to the primary agonist. nih.gov
Derivatives of glutamic acid, including esterified forms like this compound (D-Glutamic acid diethyl ester), serve as fundamental scaffolds in the development of such modulatory ligands. medchemexpress.comacs.org While this compound itself is a simple derivative, more complex analogs are often synthesized to probe the intricate structure-activity relationships of receptor binding pockets. nih.govacs.org These investigations aim to identify ligands with high affinity and selectivity for specific receptor subtypes, which is a crucial goal in therapeutic drug design. biologists.com The analysis of how these derivatives bind and the conformational changes they induce provides critical mechanistic insights into receptor function and allosteric regulation. mdpi.com For instance, allosteric modulators for metabotropic glutamate receptors (mGluRs) have been identified that bind within the receptor's seven-transmembrane domain, a region separate from the N-terminal glutamate binding site. nih.govnih.gov
Characterization of Binding Affinity to Target Macromolecules
The binding affinity, often quantified by the dissociation constant (K_d) or the inhibition constant (K_i), is a measure of the strength of the interaction between a ligand and its molecular target. mdpi.com For this compound derivatives, characterizing their binding affinity to specific macromolecules, particularly glutamate receptors, is a primary step in understanding their pharmacological profile.
While detailed binding affinity studies specifically for this compound are not extensively documented in publicly available literature, research on its L-enantiomer, L-glutamic acid diethyl ester (GDEE), and other glutamate analogs provides context. GDEE has been characterized as a weak antagonist at certain non-NMDA glutamate receptors. biologists.comnih.gov Studies on [³H]-N-Acetylaspartylglutamate binding to rat brain membranes indicated that glutamate diethyl ester was a very weak displacer, suggesting low affinity for this particular binding site. jneurosci.org
The relatively low affinity of simple esters like GDEE often serves as a starting point for medicinal chemistry efforts to develop more potent and selective compounds. By systematically modifying the core structure, for example, through substitutions at the 4-position of the glutamate backbone, researchers have developed analogs with distinct and significantly higher affinities for various ionotropic and metabotropic glutamate receptor subtypes. nih.govcapes.gov.br
| Compound | Target/Assay | Reported Affinity/Activity | Source |
|---|---|---|---|
| L-Glutamic Acid Diethyl Ester (GDEE) | Non-NMDA Receptors (Squid Schwann Cell) | Partial block at 10⁻⁴ mol l⁻¹ | biologists.com |
| Glutamate Diethyl Ester | [³H]NAAG Binding Site (Rat Brain Membranes) | K_i > 0.1 mM | jneurosci.org |
| (2S,4R)-4-Methylglutamic Acid | Kainic Acid Receptors | Selective Agonist | nih.gov |
| (2S,4S)-4-Methylglutamic Acid | mGlu Receptors (Subtypes 1α and 2) | Selective Agonist | nih.gov |
| (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid | Group II mGluRs | Selective Antagonist | capes.gov.br |
Kinetic and Equilibrium Binding Studies
Beyond simple affinity, a comprehensive understanding of a ligand's interaction with its target requires kinetic analysis. Kinetic studies measure the rates of association (k_on) and dissociation (k_off) of the ligand-receptor complex. These parameters determine not only the affinity of the interaction (where K_d = k_off / k_on) but also the duration of the ligand's effect at the molecular level. nih.gov
For this compound and its derivatives, such studies would elucidate the temporal dynamics of their binding to target macromolecules. For example, kinetic investigations of the NMDA receptor have revealed that the characteristically slow decay of its synaptic current is not due to the prolonged presence of glutamate in the synapse, but rather to the slow dissociation rate of glutamate from the receptor's binding site. nih.gov A brief pulse of the neurotransmitter leads to channel openings that persist for hundreds of milliseconds because the ligand remains bound. nih.gov This highlights how a ligand's dissociation kinetics can be a critical determinant of its physiological effect.
Advanced Analytical Methodologies for Characterization and Quantification of H D Glu Oet
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for the analysis of H-D-Glu-OEt, providing powerful means to separate the compound from impurities and its stereoisomer. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound and Impurities
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and separating it from process-related impurities. The development of a robust HPLC method is a critical step in the quality control of this compound.
Method development typically begins with the selection of an appropriate stationary phase. For purity analysis and the separation of non-chiral impurities, reversed-phase columns, such as octadecylsilane (B103800) (ODS or C18) bonded to silica, are commonly employed. google.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. To achieve optimal separation, the pH of the mobile phase and the gradient of the organic solvent are carefully optimized. For instance, a mobile phase comprising an aqueous solution with an acidic modifier like trifluoroacetic (TFA) or perchloric acid and acetonitrile is often effective. google.comgoogle.com
Detection of this compound, which lacks a strong chromophore, is typically performed at low ultraviolet (UV) wavelengths, generally in the range of 200-230 nm. google.comgoogle.com A well-developed HPLC method can effectively separate this compound from starting materials, by-products, and degradation products, ensuring the high purity required for its applications. Purity levels exceeding 99.0% are often reported by manufacturers, as determined by HPLC. ruifuchemical.com
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Octadecylsilane (ODS) C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of this compound, but it requires the compound to be chemically modified into a volatile and thermally stable derivative. Amino acids and their esters are polar and non-volatile, making direct GC analysis impractical. nih.gov
The derivatization process is a critical step. A common and rapid method involves reaction with ethyl chloroformate (ECF) in an aqueous medium. asianpubs.org This reaction converts the primary amine group into an N-ethoxycarbonyl derivative, while the compound is already an ethyl ester, making it sufficiently volatile for GC analysis. Another established, two-step procedure involves esterification followed by acylation. nih.govmdpi.com For instance, the amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which enhances the volatility and detection sensitivity of the derivative. nih.govnih.gov
The derivatized this compound is then analyzed on a capillary GC column, often with a non-polar or medium-polarity stationary phase, coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govasianpubs.org GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation of the derivative and any impurities. asianpubs.orgnist.gov
Chiral Chromatography for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is of utmost importance, as the presence of its L-enantiomer can significantly impact its use in stereospecific synthesis. Chiral chromatography, using either HPLC or GC, is the definitive method for this analysis.
Chiral HPLC is a widely used technique for separating the enantiomers of glutamic acid diethyl ester. google.comsigmaaldrich.com A notable method involves the use of a chiral crown ether-based stationary phase, such as CROWNPAK CR-I(+). google.comregistech.com These columns operate based on the principle of forming inclusion complexes with the protonated primary amine group of the analyte. registech.com A mobile phase consisting of an aqueous perchloric acid solution and acetonitrile has been shown to effectively resolve the D- and L-enantiomers of glutamic acid diethyl ester, with the D-enantiomer typically eluting before the L-enantiomer on a CR-I(+) column. google.commdpi.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are also effective for separating the enantiomers of amino acid esters, often after derivatization of the amino group. nih.govscielo.org.za
Table 2: Chiral HPLC Conditions for Enantiomeric Separation of Glutamic Acid Diethyl Ester
| Parameter | Condition |
| Column | DAICEL CROWNPAK CR-I(+), 3.0 x 150 mm, 5 µm |
| Mobile Phase | Aqueous Perchloric Acid (pH 2.0) / Acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 205 nm |
| Column Temperature | 25 °C |
| Elution Order | D-enantiomer followed by L-enantiomer |
| Data derived from patent CN110749692A describing the separation of the L-enantiomer from its optical isomer (D-form). google.com |
Chiral GC can also be employed for enantiomeric purity analysis. This requires derivatization of this compound, for example, by N-trifluoroacetylation, followed by separation on a chiral capillary column like Chirasil-Val. This method effectively resolves the enantiomers of various amino acid esters.
Spectroscopic Characterization Methods in Research
Spectroscopic methods provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of its structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are observed. The ethyl ester groups give rise to characteristic triplets and quartets for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The protons of the glutamic acid backbone (α-CH and β,γ-CH₂) appear as multiplets in the aliphatic region. The chemical shifts and coupling patterns are consistent with the compound's structure. For example, in a related compound, L-glutamic acid dimethyl ester, the α-proton appears as a multiplet around 4.0 ppm. nih.gov
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbons of the two ester groups are typically observed in the downfield region (around 170-175 ppm). The α-carbon attached to the amino group, and the other aliphatic carbons of the backbone and the ethyl groups appear at characteristic chemical shifts in the upfield region. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR experiments like COSY and HSQC, allows for a complete assignment of all signals and definitive structural verification. nih.govcleanchemlab.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Hydrochloride
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ester CH₃ (x2) | ~1.2-1.3 (t) | ~14 |
| Ester CH₂ (x2) | ~4.1-4.3 (q) | ~61-62 |
| γ-CH₂ | ~2.5 (t) | ~30 |
| β-CH₂ | ~2.1-2.3 (m) | ~27 |
| α-CH | ~4.0 (t) | ~52 |
| Carbonyl (C=O) (x2) | - | ~171, ~173 |
| Note: Predicted values based on typical chemical shifts for similar structures. 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which serves as a structural fingerprint. For analysis, the compound is typically ionized using techniques such as Electrospray Ionization (ESI) or, after derivatization, Electron Ionization (EI) in a GC-MS system. asianpubs.org
In ESI-MS, this compound hydrochloride would be expected to show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (C₉H₁₇NO₄), at a mass-to-charge ratio (m/z) of approximately 204.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of the molecular ion. The fragmentation pattern is characteristic of the structure. For amino acid esters, common fragmentation pathways include the neutral loss of ethanol (B145695) (C₂H₅OH) from the ester groups and the loss of the entire ethoxycarbonyl group (-COOEt). The fragmentation of the glutamic acid backbone itself can also provide valuable structural information. For instance, in GC-MS analysis of derivatized amino acids, specific fragment ions are monitored for quantification and identification. asianpubs.orgnist.gov The analysis of these fragmentation pathways provides definitive evidence for the compound's identity and is a standard method listed on certificates of analysis for this compound.
Table 4: List of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | D-Glutamic acid diethyl ester |
| This compound·HCl | D-Glutamic acid diethyl ester hydrochloride |
| TFA | Trifluoroacetic acid |
| ECF | Ethyl chloroformate |
| PFPA | Pentafluoropropionic anhydride |
| ODS | Octadecylsilane |
| L-Glutamic acid diethyl ester | L-Glutamic acid diethyl ester |
| D-Glutamic acid dimethyl ester | D-Glutamic acid dimethyl ester |
| N-trifluoroacetyl-D-amino acid isopropyl ester | N-trifluoroacetyl-D-amino acid isopropyl ester |
| N-ethoxycarbonyl derivative | N-ethoxycarbonyl derivative |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods are indispensable for the structural elucidation of molecules by identifying the functional groups present. innovatechlabs.com Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used to provide a qualitative fingerprint of this compound.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. masterorganicchemistry.com These absorption frequencies are characteristic of the types of chemical bonds and functional groups within the molecule. innovatechlabs.commasterorganicchemistry.com For this compound, which possesses a carboxylic acid, an amine, and an ester group, IR spectroscopy can confirm the presence of these key functionalities. ucl.ac.uklibretexts.org The O-H stretch of the carboxylic acid typically appears as a very broad band, while the C=O stretches for both the carboxylic acid and the ester functional groups result in strong, sharp absorption peaks in the carbonyl region of the spectrum. spectroscopyonline.com The N-H stretching of the primary amine and C-O stretching from the ester and carboxylic acid also produce characteristic peaks. spectroscopyonline.comru.nl
Table 1: Expected Infrared (IR) Absorption Bands for this compound This table is interactive. Click on a functional group for more details.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad |
| Amine | N-H stretch | 3500 - 3300 | Medium, may show two peaks |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, sharp |
| Ester | C=O stretch | 1750 - 1735 | Strong, sharp |
Data sourced from general principles of IR spectroscopy. masterorganicchemistry.comspectroscopyonline.com
UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. libretexts.org This technique is most effective for molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings that absorb light strongly. upi.edu this compound lacks extensive chromophores, so it is not expected to show strong absorbance in the 200-800 nm range. libretexts.org However, the carbonyl groups (C=O) of the ester and carboxylic acid can exhibit weak n→π* transitions, appearing as low-intensity absorption bands. upi.edu While not ideal for primary characterization, UV-Vis can be used quantitatively if a suitable wavelength with sufficient absorbance can be identified. researchgate.netthermofisher.com For analytes with poor UV absorbance, methods can be developed that use colorimetric reagents to produce a colored complex that can be quantified. thermofisher.com
Electrophoretic and Capillary Electrophoretic Techniques
Electrophoresis is a powerful separation technique that sorts molecules based on their charge, size, and hydrophobicity. clinicallab.com Capillary electrophoresis (CE), a modern form of this technique, is performed in a narrow-bore fused-silica capillary, allowing for high-efficiency separations, rapid analysis times, and minimal sample consumption. clinicallab.comnih.gov It is particularly well-suited for the analysis of charged molecules like amino acids and their derivatives. clinicallab.comhoriba.com
Different modes of CE can be employed for analysis. Capillary Zone Electrophoresis (CZE), the simplest mode, separates analytes based on their charge-to-mass ratio. clinicallab.com Micellar Electrokinetic Chromatography (MEKC) adds a surfactant to the buffer to form micelles, enabling the separation of neutral analytes alongside charged ones. clinicallab.com
Application in Analyzing this compound and its Biotransformation Products
Capillary electrophoresis is a highly suitable technique for analyzing this compound. As an amino acid derivative, this compound carries a net charge that depends on the pH of the buffer solution, allowing for its separation and detection. horiba.com A common approach for analyzing non-chromophoric amino acids is indirect UV detection, where a UV-absorbing compound is added to the electrophoresis buffer. horiba.com As the non-absorbing analyte, this compound, passes the detector, it displaces the buffer chromophore, causing a decrease in absorbance and generating a negative peak that can be quantified. horiba.com
In research settings, it is often crucial to monitor the fate of a compound in biological systems. Biotransformation refers to the metabolic processes that chemically alter a compound. researchgate.net Potential biotransformation products of this compound could include the hydrolysis of the ethyl ester to form the parent dicarboxylic acid, H-D-Glu-OH, or enzymatic modification of the amino group. These metabolites would have different charge-to-size ratios compared to the parent compound. CE can effectively separate this compound from these potential biotransformation products, allowing for the simultaneous monitoring of the parent compound and its metabolites in a single analytical run. researchgate.net This capability is vital for studying the metabolic stability and pathways of this compound in research samples.
Quantitative Analytical Method Development
Quantitative analysis is essential for determining the precise concentration of a substance in a sample. The development of a quantitative method is a multi-step process that involves creating and validating a robust assay. researchgate.netnih.gov
Development of Robust Assays for this compound Concentration Determination in Research Samples
Developing a robust assay for quantifying this compound in research samples requires careful optimization of analytical conditions to ensure reliability and reproducibility. researchgate.net The goal is to create a method that is sensitive, specific, and able to handle the complexity of the sample matrix (e.g., cell lysates, plasma).
The process generally involves:
Selection of Analytical Technique : Based on the properties of this compound, techniques like Capillary Electrophoresis (CE) with UV detection or Mass Spectrometry (MS) are suitable choices. Spectroscopic assays, potentially using derivatization to enhance signal, can also be developed for high-throughput applications. acs.orgnih.gov
Optimization of Assay Conditions : This includes optimizing the mobile phase or buffer composition, pH, temperature, and instrument settings to achieve good peak shape, resolution from other sample components, and an adequate signal-to-noise ratio.
Establishment of a Calibration Curve : A series of standards with known concentrations of this compound are analyzed to create a calibration curve, which plots the analytical response versus concentration. thermofisher.com This curve is then used to determine the concentration of this compound in unknown samples.
For high-throughput screening (HTS) applications, fluorescence-based assays are often developed. acs.orgnih.gov This might involve derivatizing the primary amine of this compound with a fluorogenic reagent, allowing for rapid and sensitive quantification in microplate format. acs.org The development of such an assay must balance throughput with the need for accuracy and precision. acs.org
Validation of Analytical Methods for Specific Research Applications
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. researchgate.netroutledge.com Method validation is a formal process that demonstrates the reliability, reproducibility, and accuracy of the analytical procedure. researchgate.neteurachem.org Key validation parameters are established by regulatory guidelines and scientific best practices. fda.goveuropa.eu
Table 2: Key Parameters for Analytical Method Validation This table is interactive. Click on a parameter for its definition.
| Validation Parameter | Description | Common Acceptance Criteria for Research Assays |
|---|---|---|
| Accuracy | The closeness of the measured value to the true value. Often assessed by analyzing samples with known concentrations. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 15-20% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No significant interference at the retention time of the analyte. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has suitable accuracy and precision. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage. routledge.com | No significant change in results with minor variations in parameters. |
Data sourced from established analytical validation guidelines. researchgate.neteuropa.eu
Theoretical and Computational Studies on H D Glu Oet
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as H-D-Glu-Oet, might interact with a macromolecular target, typically a protein or enzyme. openaccessjournals.comwikipedia.org These methods are fundamental in structure-based drug design, helping to identify potential drug candidates and understand their mechanisms of action. jddtonline.infoedgeneomics.com
Molecular docking simulations would be employed to predict the binding mode and affinity of this compound within the active site of a target enzyme. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket and then using a scoring function to rank them. nih.govnih.gov The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. wikipedia.org
The prediction of ligand-target interactions for this compound would involve several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target enzyme would be obtained from a protein database or generated through homology modeling. researchgate.net The structure of this compound would be built and optimized to its lowest energy conformation.
Defining the Binding Site: The active site of the enzyme would be identified, often based on the location of a co-crystallized ligand or through cavity detection algorithms. nih.gov A grid box is then defined around this site to guide the docking simulation. acs.org
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the simulation would explore various translational, rotational, and conformational degrees of freedom of this compound within the defined binding site. nih.gov
Analysis of Results: The resulting poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the enzyme's active site.
A hypothetical docking study of this compound with a target enzyme might yield results similar to those presented in the interactive table below.
| Pose ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -8.5 | ARG124, ASP210, TYR150 | 3 | LEU148, PHE212 |
| 2 | -8.2 | LYS88, GLU127, SER152 | 2 | VAL90, ILE155 |
| 3 | -7.9 | HIS180, ASN182, TRP205 | 2 | ALA181, PRO206 |
This table represents hypothetical data for illustrative purposes.
To understand the flexibility of this compound in a physiological environment, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape of a molecule in solution. mdpi.comcalcus.cloud This is crucial as the conformation of a ligand can significantly influence its binding to a target. acs.org
The process for studying the conformational dynamics of this compound would be as follows:
System Setup: A simulation box would be created containing a single this compound molecule solvated with explicit water molecules.
Energy Minimization and Equilibration: The system would be energy-minimized to remove any steric clashes and then gradually heated and equilibrated to physiological temperature and pressure.
Production MD Simulation: A long-duration MD simulation (on the order of nanoseconds to microseconds) would be run to sample a wide range of conformations.
Trajectory Analysis: The resulting trajectory would be analyzed to identify the most populated conformational clusters, dihedral angle distributions, and root-mean-square deviation (RMSD) to assess structural stability.
Enhanced sampling techniques like metadynamics or replica exchange MD could also be employed to overcome high energy barriers and more thoroughly explore the conformational space. mdpi.comacs.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. These methods can be used to understand the intrinsic properties of this compound and to predict its spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of organic molecules. nrel.gov For this compound, DFT calculations could be used to determine:
Optimized Geometry: The most stable three-dimensional arrangement of atoms.
Molecular Orbitals: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity. ucsb.edu
Electrostatic Potential: The distribution of charge on the molecular surface, which can indicate regions prone to electrostatic interactions.
Transition State Geometries and Energies: For any potential chemical reactions involving this compound, quantum chemical calculations can identify the structure and energy of transition states, providing insights into reaction mechanisms and kinetics. nih.gov
A hypothetical summary of electronic properties for this compound calculated using DFT is shown in the table below.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.1 Debye |
This table represents hypothetical data for illustrative purposes.
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of this compound and to aid in its characterization. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting UV/Vis absorption spectra. acs.org Other predictable spectroscopic properties include:
Infrared (IR) and Raman Spectra: By calculating vibrational frequencies, the IR and Raman spectra can be simulated, which correspond to the vibrational modes of the molecule. aip.org
Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. aip.org
These predicted spectra can serve as a valuable reference for experimental characterization and quality control of synthesized this compound.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgresearchgate.net For this compound, a QSAR study would involve designing and analyzing a library of its derivatives to identify key structural features that influence their activity.
The general workflow for a QSAR study on this compound derivatives would be:
Data Set Preparation: A diverse set of this compound derivatives with experimentally measured biological activities would be compiled. neovarsity.org
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. hufocw.orgresearchgate.net
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. neovarsity.org
A hypothetical QSAR equation for a series of this compound derivatives might look like:
Biological Activity = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * Num_H_Donors + constant
This equation would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond donors increase the biological activity, while a higher molecular weight decreases it. Such models can guide the rational design of new, more potent derivatives of this compound. nih.gov
Computational Design of Novel this compound Analogues for Research Purposes
The computational design of novel analogues of this compound is a key area of research aimed at developing new chemical probes to study biological systems, such as glutamate (B1630785) receptors. nih.gov The process often involves a multi-stage approach that leverages various computational techniques to create and evaluate new molecular structures. nih.gov
A primary strategy in designing new analogues is the modification of the core this compound structure. This can include altering the ethyl ester group, substituting atoms on the glutamate backbone, or introducing new functional groups to modulate properties like binding affinity, selectivity, and metabolic stability. nih.gov For instance, computational methods can be used to explore the effects of replacing the ethyl group with longer alkyl chains or cyclic moieties. nih.gov
Table 1: Potential Modifications for this compound Analogue Design
| Modification Site | Example Modification | Potential Impact |
|---|---|---|
| Ethyl Ester Group | Replacement with propyl, butyl, or cyclic esters | Altered solubility and binding pocket interactions |
| Amino Group | Acetylation or other N-terminal modifications | Changes in hydrogen bonding capabilities |
| Carboxyl Group | Conversion to amides or other bioisosteres | Modified charge distribution and receptor interactions |
Molecular docking is a fundamental computational tool used in this design process. It predicts the preferred orientation of a ligand (the this compound analogue) when bound to a target receptor, such as a specific subtype of glutamate receptor. nih.govnih.gov By simulating the interaction between the analogue and the receptor's binding site, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov
Another powerful technique is molecular dynamics (MD) simulation, which provides insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal how the analogue and the receptor mutually adapt their conformations upon binding and can help to assess the stability of the interaction.
Furthermore, the design process can be guided by creating a library of virtual compounds based on the this compound scaffold. nih.gov These virtual libraries can be screened in silico against a target of interest to identify promising candidates for synthesis and experimental validation. nih.gov This approach significantly streamlines the discovery of novel research tools.
Exploration of Descriptors for Predicting Molecular Behavior
To predict the molecular behavior of this compound and its analogues, a wide range of molecular descriptors can be calculated and analyzed. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov
Physicochemical Descriptors: These describe the fundamental physical and chemical properties of a molecule. For this compound, key physicochemical descriptors would include:
Molecular Weight (MW): The mass of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its transport properties.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors, which is critical for molecular interactions.
Table 2: Selected Physicochemical Descriptors for this compound
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C7H13NO4 | Basic atomic composition |
| Molecular Weight | 175.18 g/mol | Influences diffusion and transport |
| XlogP3 (estimated) | -3.0 | Indicates high hydrophilicity |
| Hydrogen Bond Donors | 2 | Potential for hydrogen bond formation |
3D Descriptors: These descriptors capture information about the three-dimensional arrangement of atoms in a molecule. They are particularly important for understanding how a molecule interacts with a specific binding site. Examples include:
Molecular Shape and Volume: These can be used to assess the steric fit of an analogue within a receptor's binding pocket.
Electrostatic Potential Maps: These visualize the charge distribution on the molecular surface, highlighting regions that are likely to engage in electrostatic interactions.
Pharmacophore Features: This involves identifying the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are essential for biological activity.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, such as Density Functional Theory (DFT), these descriptors provide detailed electronic information. nih.gov For this compound and its analogues, these could include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Atomic Charges: These provide a quantitative measure of the charge distribution within the molecule, which is crucial for electrostatic interactions.
By developing QSAR models that correlate these descriptors with experimentally determined activities (e.g., binding affinity), researchers can predict the activity of newly designed this compound analogues without the need for immediate synthesis. nih.gov This predictive capability is a cornerstone of modern computational drug design and molecular research.
Future Research Directions and Emerging Applications for H D Glu Oet
Advancements in Stereoselective Synthesis of H-D-Glu-OEt
The precise three-dimensional arrangement of atoms in a molecule is critical to its biological function. Future research will undoubtedly focus on refining and developing novel stereoselective methods for the synthesis of this compound.
Recent progress in biocatalysis, particularly the use of aldolases, offers a green and highly stereoselective route for carbon-carbon bond formation. nih.gov The engineering of these enzymes or screening for new ones could lead to more efficient and environmentally friendly syntheses of chiral molecules like this compound. nih.gov Furthermore, phase-transfer catalysis has shown promise in the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids with high stereoselectivity. organic-chemistry.org Adapting such methods could provide a practical and efficient pathway to enantiomerically pure this compound, which is crucial for its application in pharmaceuticals and biochemical research. organic-chemistry.org
Another promising avenue is the use of photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.org This approach, often utilizing visible light, can overcome some limitations of traditional methods that require harsh reagents and low temperatures. chemrxiv.org Research into adapting photoredox catalysis for the synthesis of this compound could significantly broaden its accessibility and utility.
| Synthetic Approach | Key Features | Potential Impact on this compound Synthesis |
| Aldolase Biocatalysis | Green chemistry, high stereoselectivity. nih.gov | More efficient and environmentally friendly production. nih.gov |
| Phase-Transfer Catalysis | High enantio- and diastereoselectivities for β-branched α-amino acids. organic-chemistry.org | Practical and efficient route to enantiomerically pure this compound. organic-chemistry.org |
| Photoredox Catalysis | Uses visible light, avoids harsh reagents. chemrxiv.org | Broader accessibility and utility of the compound. chemrxiv.org |
Expanding the Scope of this compound in Peptide and Peptidomimetic Research
This compound serves as a valuable building block in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov The incorporation of unnatural amino acids like this compound can introduce specific conformational constraints and enhance biological activity. organic-chemistry.org
Future research will likely explore the incorporation of this compound into a wider range of peptide sequences to modulate their structure and function. For instance, Glu-ureido-based peptides have shown high binding affinity to prostate-specific membrane antigen (PSMA), making them promising candidates for molecular imaging and therapy in prostate cancer. nih.gov The D-configuration of this compound could offer unique binding properties and resistance to enzymatic degradation in such applications.
Furthermore, the study of peptidomimetics, where the peptide backbone is modified, is a rapidly growing field. nih.gov this compound can be a key component in creating novel peptidomimetic structures with improved stability and therapeutic potential. Research into mannosylated desmuramyl peptides (ManDMPs) with lipophilic substituents attached to the D-isoGln/D-Glu part has led to molecules with significant adjuvant activities. mdpi.com This highlights the potential of incorporating this compound into immunomodulatory peptides.
Novel Enzymatic Pathways for this compound Derivatization
Enzymes offer a highly specific and efficient means of modifying chemical compounds. The development of novel enzymatic pathways for the derivatization of this compound is a key area for future research. This could lead to the creation of a diverse library of this compound derivatives with unique properties and applications.
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for peptide synthesis. mdpi.com Proteases like papain and α-chymotrypsin can catalyze the formation of peptide bonds, and future work could explore their use in incorporating this compound into peptides under mild conditions. mdpi.com The substrate specificity of these enzymes can be engineered to accept unnatural amino acids, opening up new possibilities for this compound derivatization.
Furthermore, the discovery of novel amidases and hydrazidases could provide new tools for modifying the amide or ester groups of this compound. asm.orguni-duesseldorf.de For example, a recently discovered hydrazidase was shown to hydrolyze acylhydrazides, suggesting the potential for enzymatic manipulation of similar functionalities that could be introduced into this compound. asm.org The development of functional group probes for high-throughput screening of enzymatic activity will be crucial in identifying and engineering enzymes for these novel derivatizations. acs.org
Development of this compound as a Molecular Probe for Cellular and Biochemical Investigations
Molecular probes are essential tools for visualizing and understanding complex biological processes. This compound, with its unique chemical structure, has the potential to be developed into a versatile molecular probe.
By attaching a fluorescent tag or other reporter group, this compound could be used to track its uptake and metabolism in cells, providing insights into amino acid transport and utilization. Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to study enzyme function directly in complex biological systems. scispace.com A derivatized this compound could be designed as an activity-based probe to target specific enzymes, such as those involved in glutamate (B1630785) metabolism. nih.gov
Recent advancements in the design of dual-target-activated fluorescent probes offer a sophisticated approach for concurrent imaging of multiple biomarkers. rsc.org A future research direction could involve designing an this compound-based probe that reports on the activity of two different cellular processes simultaneously. For example, a probe could be developed to monitor both granzyme A activity and another cellular event in natural killer cells. acs.org
| Probe Type | Potential Application | Example Research Area |
| Fluorescently Labeled this compound | Tracking cellular uptake and metabolism. | Amino acid transport studies. |
| Activity-Based Probe | Targeting and reporting on specific enzyme activity. scispace.com | Investigating enzymes in glutamate metabolism. nih.gov |
| Dual-Target-Activated Probe | Simultaneous imaging of multiple cellular biomarkers. rsc.org | Monitoring multiple events in immune cells. acs.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing scientific research by enabling the analysis of large datasets and the prediction of molecular properties. hdbuzz.netohsu.edu The integration of these technologies into this compound research holds immense potential.
ML models can be trained to predict the biological activity and properties of novel this compound derivatives, accelerating the discovery of new lead compounds. researchgate.netacs.org For example, AI can be used to analyze large datasets from observational studies to understand disease progression and identify new therapeutic targets, a process that could be applied to diseases where glutamate metabolism is implicated. hdbuzz.net
In the context of enzyme engineering, ML can assist in designing enzymes with improved catalytic activity or altered substrate specificity for the synthesis and derivatization of this compound. acs.org By learning from existing protein sequence and function data, ML algorithms can predict mutations that will lead to desired enzymatic properties. acs.org Furthermore, AI and ML are being integrated into clinical trials to improve data quality and patient outcomes, a trend that will benefit the development of any future therapeutics based on this compound. researchgate.net The use of AI in education is also growing, which could lead to more efficient dissemination of knowledge about compounds like this compound. researchgate.net
Q & A
Basic: How can I design a synthesis protocol for H-D-Glu-Oet, and what analytical techniques are essential for characterization?
Methodological Answer:
Begin with a retrosynthetic analysis to identify protected intermediates and coupling reagents (e.g., carbodiimides for amide bond formation). Use orthogonal protecting groups (e.g., Fmoc for the α-amine and tert-butyl esters for carboxyl groups) to prevent side reactions . Post-synthesis, employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity, and confirm structure via NMR (1H, 13C, and DEPT for stereochemical analysis) and HRMS (ESI+ mode). For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) systematically .
Advanced: How can I optimize reaction conditions to minimize racemization during this compound synthesis?
- Use low-basicity coupling agents (e.g., HATU over DCC) and polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
- Monitor racemization via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and adjust pH to ≤7.0 during deprotection steps .
Basic: What are the critical parameters for assessing the stability of this compound in aqueous solutions?
Methodological Answer:
Design accelerated stability studies under varying conditions:
- Temperature : 4°C, 25°C, 40°C.
- pH : 3.0, 7.4, 9.0 (simulating physiological and storage environments).
- Light exposure : UV-Vis spectroscopy to detect photodegradation.
Quantify degradation products using LC-MS and track half-life (t1/2) via kinetic modeling (first-order decay). Include a control group with antioxidant stabilizers (e.g., ascorbic acid) .
Advanced: How do I resolve contradictions in stability data between LC-MS and NMR results?
- Perform forced degradation studies (e.g., oxidative stress with H2O2) to isolate intermediates.
- Cross-validate using 2D NMR (COSY, HSQC) to distinguish between degradation byproducts and solvent artifacts. Statistical tools like PCA can identify outlier datasets .
Basic: Which spectroscopic methods are most reliable for quantifying enantiomeric excess in this compound?
Methodological Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with a mobile phase of ethanol/heptane (80:20) and UV detection at 210 nm.
- Circular Dichroism (CD) : Compare the CD spectrum to a pure D-Glu reference.
- Marfey’s reagent derivatization : Pre-column derivatization followed by LC-MS/MS to resolve enantiomers .
Advanced: How can I address discrepancies between chiral HPLC and enzymatic assay results for enantiopurity?
- Verify enzyme specificity (e.g., L-amino acid oxidase) via kinetic assays.
- Re-examine HPLC column performance using certified standards and assess mobile phase pH effects on retention times .
Basic: What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Methodological Answer:
- Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50 values.
- Validate with ANOVA for inter-group variability and Grubbs’ test to exclude outliers.
- Report confidence intervals (95% CI) and effect size metrics (Cohen’s d) .
Advanced: How do I reconcile conflicting bioactivity data from in vitro vs. in vivo models?
- Perform meta-regression to adjust for covariates (e.g., membrane permeability, metabolic clearance).
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 to in vivo efficacy .
Basic: What criteria should guide the formulation of research questions for this compound mechanism-of-action studies?
Methodological Answer:
Apply the FINER framework :
- Feasible : Ensure access to specialized tools (e.g., surface plasmon resonance for binding assays).
- Novel : Address gaps in literature (e.g., unexplored signaling pathways).
- Ethical : Adhere to biosafety protocols for cellular/animal studies.
- Relevant : Align with broader goals (e.g., targeting glutamate receptors in neurological disorders) .
Advanced: How can I refine a hypothesis when preliminary data contradicts existing literature?
- Conduct sensitivity analysis to identify experimental variables (e.g., cell line selection, assay timepoints).
- Use systematic reviews to contextualize findings within conflicting evidence .
Advanced: How should I design a study to investigate this compound’s role in metabolic pathways with conflicting prior data?
Methodological Answer:
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map pathway interactions.
- Knockout/knockdown models : Use CRISPR-Cas9 to silence candidate genes (e.g., glutaminase) and assess rescue effects.
- Bayesian network analysis : Model probabilistic relationships between variables to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
